Peptide T TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

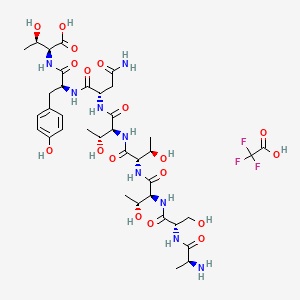

Structure

2D Structure

Properties

Molecular Formula |

C37H56F3N9O18 |

|---|---|

Molecular Weight |

971.9 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14+,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1 |

InChI Key |

KECACQNLYDHUJS-ZBMRRKLOSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Peptide T TFA: A Technical Guide to a Pioneering HIV Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T, often supplied as its trifluoroacetate (TFA) salt, is a synthetic octapeptide with the sequence L-Alanyl-L-seryl-L-threonyl-L-threonyl-L-threonyl-L-asparaginyl-L-tyrosyl-L-threonine. Historically, it emerged as a pioneering candidate in the fight against Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth exploration of the core mechanism of action of Peptide T, focusing on its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The trifluoroacetate (TFA) is a common counterion used in the synthesis and purification of peptides and is not directly involved in the biological activity of Peptide T.[1][2][3]

Core Mechanism of Action: A CCR5 Antagonist

The primary mechanism of action of Peptide T is the inhibition of HIV entry into host cells.[4] It functions as a competitive antagonist of the C-C chemokine receptor type 5 (CCR5), which is a crucial co-receptor for the entry of R5-tropic strains of HIV-1. These strains are predominant during the early and middle stages of infection and are the primary variants responsible for transmission.

The HIV entry process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages. This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. For R5-tropic viruses, the subsequent interaction between gp120 and CCR5 is essential for the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.

Peptide T, being a structural analog of a segment of the V2 loop of gp120, competitively binds to the CCR5 receptor. This binding physically obstructs the interaction between gp120 and CCR5, thereby preventing the membrane fusion event and subsequent viral entry.[5] This targeted action makes Peptide T a selective inhibitor of R5-tropic HIV-1 strains.

Signaling Pathway Modulation

Beyond steric hindrance of viral entry, Peptide T also modulates the natural signaling pathways of the CCR5 receptor. CCR5 is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), initiates a signaling cascade that leads to chemotaxis, the directed migration of cells.

Studies have shown that Peptide T can act as an antagonist to gp120-mediated monocyte chemotaxis.[6] Furthermore, it has been observed to suppress monocyte chemotaxis induced by the CCR5-selective chemokine MIP-1β.[6] This suggests that Peptide T's interaction with CCR5 not only blocks HIV entry but also interferes with the downstream signaling events that are normally triggered by ligand binding.

Quantitative Data

The efficacy of Peptide T and its more stable analog, D-ala-peptide T-amide (DAPTA), has been quantified in various in vitro assays. The following table summarizes key inhibitory concentrations (IC50) and binding affinities.

| Compound | Assay Type | Cell/System | Target | IC50 / Kd | Reference |

| DAPTA | Competitive Binding | CCR5-expressing cells | gp120 (BaL) binding to CCR5 | 0.06 nM | [5] |

| DAPTA | Competitive Binding | CCR5-expressing cells | gp120 (CM235) binding to CCR5 | 0.32 nM | [5] |

| Peptide T | Chemotaxis Inhibition | Human Monocytes | gp120-mediated chemotaxis | Potent at 0.1 pM | [6] |

| Peptide T | Chemotaxis Inhibition | Human Monocytes | MIP-1β-mediated chemotaxis | Effective | [6] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

Competitive Radioligand Binding Assay

This assay is used to determine the ability of Peptide T to compete with a radiolabeled ligand (e.g., ¹²⁵I-gp120 or ¹²⁵I-MIP-1β) for binding to the CCR5 receptor.

Materials:

-

CCR5-expressing cells (e.g., transfected cell line or primary monocytes)

-

Binding buffer (e.g., RPMI 1640 with 25 mM HEPES, 0.5% BSA)

-

Radiolabeled ligand (e.g., ¹²⁵I-gp120)

-

Unlabeled Peptide T (competitor)

-

Unlabeled native ligand (for non-specific binding determination)

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Cell Preparation: Harvest and wash CCR5-expressing cells. Resuspend in binding buffer to a final concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add 50 µL of cell suspension to each well.

-

Competition: Add 25 µL of varying concentrations of unlabeled Peptide T to the appropriate wells. For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of a high concentration of the unlabeled native ligand.

-

Radioligand Addition: Add 25 µL of the radiolabeled ligand at a concentration near its Kd to all wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

-

Washing: Transfer the contents of the wells to a filter plate and wash rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Measurement: Allow the filters to dry, then add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Peptide T concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Monocyte Chemotaxis Assay

This assay measures the ability of Peptide T to inhibit the migration of monocytes towards a chemoattractant (e.g., gp120 or MIP-1β).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Chemoattractant (e.g., recombinant gp120 or MIP-1β)

-

Peptide T

-

Boyden chamber or Transwell inserts (5 µm pore size)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate monocytes from PBMCs. Label the cells with a fluorescent dye according to the manufacturer's protocol. Resuspend the labeled monocytes in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

-

Assay Setup: In the lower chamber of the Boyden chamber or 24-well plate, add the chemoattractant diluted in chemotaxis buffer. For control wells, add buffer alone.

-

Inhibitor Addition: In the upper chamber (Transwell insert), add the monocyte suspension. For inhibition experiments, pre-incubate the monocytes with varying concentrations of Peptide T for 30 minutes before adding them to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours to allow for cell migration.

-

Measurement: After incubation, remove the upper chamber. Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of chemotaxis inhibition by comparing the fluorescence in the wells with Peptide T to the wells with the chemoattractant alone. Plot the percentage of inhibition against the Peptide T concentration to determine the IC50 value.[7][8][9][10]

Conclusion

Peptide T TFA represents a significant milestone in the development of HIV entry inhibitors. Its mechanism of action, centered on the competitive antagonism of the CCR5 co-receptor, laid the groundwork for future research into this critical therapeutic target. The in-depth understanding of its interaction with CCR5 and its effects on downstream signaling pathways continues to be relevant for the design of novel anti-HIV strategies and for understanding the broader role of chemokine receptors in disease. The experimental protocols detailed herein provide a framework for the continued investigation of Peptide T and other CCR5-targeting compounds.

References

- 1. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. Trifluoroacetic acid as excipient destabilizes melittin causing the selective aggregation of melittin within the centrin-melittin-trifluoroacetic acid complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide T - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Peptide T: A Technical Chronicle of an Early HIV-1 Entry Inhibitor

An In-depth Technical Guide on the Discovery, Mechanism, and Scientific History of Peptide T

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein gp120, emerged in the mid-1980s as one of the earliest therapeutic candidates designed to inhibit HIV-1 entry into host cells. Discovered by Dr. Candace Pert and Dr. Michael Ruff, its development was rooted in the hypothesis that blocking the viral attachment to its cellular receptors could prevent infection. This technical guide provides a comprehensive overview of the discovery, mechanism of action, key experimental evaluations, and clinical history of Peptide T and its analog, D-ala-peptide T-amide (DAPTA). It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the pioneering efforts to combat HIV-1 and the evolution of our understanding of viral entry mechanisms.

Discovery and Rationale

Peptide T was identified in 1986 by Pert and Ruff through a computer-assisted analysis of the HIV-1 envelope protein gp120.[1] Their research was based on the premise that a small peptide segment of gp120 might be crucial for its interaction with the host cell receptor, then believed to be solely the CD4 receptor.[1] They identified an octapeptide sequence, Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr (ASTTTNYT), which they named Peptide T due to its high threonine content.[2] The initial hypothesis was that this synthetic peptide could act as a competitive inhibitor, blocking the binding of gp120 to CD4 and thereby preventing viral entry and subsequent T-cell infectivity.[1][2]

Mechanism of Action: A Shift from CD4 to CCR5

While initially thought to target the CD4 receptor, subsequent research revealed a more complex mechanism of action for Peptide T. It was later established that Peptide T's primary target is the chemokine receptor CCR5, which serves as a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1.[3] R5 strains are the predominant viral variants transmitted and present during the early and middle stages of HIV infection.[4]

Peptide T and its more stable analog, D-ala-peptide T-amide (DAPTA), function as CCR5 antagonists.[4] They competitively inhibit the binding of the gp120-CD4 complex to the CCR5 co-receptor, a crucial step for the conformational changes required for viral and host cell membrane fusion.[4] This selective inhibition of R5-tropic HIV-1 strains explained some of the early inconsistencies in in-vitro antiviral activity, as laboratory-adapted, T-cell tropic (X4) strains that utilize the CXCR4 co-receptor were largely unaffected by Peptide T.[3]

The following diagram illustrates the proposed signaling pathway for HIV-1 entry and the inhibitory action of Peptide T.

Preclinical Evaluation: In Vitro Antiviral Activity

The antiviral efficacy of Peptide T and its analogs was evaluated in a variety of in vitro assays. These studies were crucial in elucidating its mechanism of action and determining its potency against different HIV-1 strains.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Peptide T and DAPTA.

Table 1: Inhibition of gp120 Binding to CCR5 by DAPTA

| gp120 Isolate | IC50 (nM) |

| BaL (R5-tropic) | 0.06 |

| CM235 (R5-tropic) | 0.32 |

| Data from Polianova et al. (2005) |

Table 2: In Vitro Antiviral Activity of Peptide T

| HIV-1 Strain | Cell Type | Assay | Inhibition (%) | Concentration (M) |

| R5 and R5/X4 isolates | MDMs, microglia, primary CD4+ T-cells | Viral Replication | 60-99 | 10-12 to 10-9 |

| Lab-adapted X4 strains (IIIB, MN, NL4-3) | CD4+ T-cells | Viral Replication | Little to none | Not specified |

| Data from Ruff et al. (2001)[3] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments are provided below.

This assay measures the ability of a compound to inhibit the entry of HIV-1 into host cells by quantifying the activity of a reporter gene (luciferase) that is expressed upon successful viral infection.

Experimental Workflow:

Detailed Protocol: [5]

-

Cell Plating: TZM-bl cells are seeded in 96-well flat-bottom culture plates at a density of 1 x 104 cells per well in 100 µL of growth medium (DMEM supplemented with 10% FBS and antibiotics) and incubated overnight at 37°C.

-

Compound Preparation: Serial dilutions of Peptide T or DAPTA are prepared in growth medium.

-

Virus Preparation: A stock of Env-pseudotyped HIV-1 (e.g., expressing the envelope of an R5-tropic strain) is diluted in growth medium to a concentration that yields a high signal-to-noise ratio in the assay.

-

Infection: 50 µL of the diluted virus is added to each well, followed immediately by 50 µL of the diluted Peptide T/DAPTA or control medium. The final volume in each well is 200 µL.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Lysis and Luminescence Measurement: After incubation, 100 µL of the culture medium is removed from each well. 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) is added to each well. The plate is incubated for 2 minutes at room temperature to allow for cell lysis. The contents of each well are then transferred to a black 96-well plate, and luminescence is measured immediately using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated relative to the virus control wells (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The MAGI assay is another cell-based assay used to quantify HIV-1 infection and the inhibitory effects of antiviral compounds. It relies on the Tat-inducible expression of β-galactosidase in HeLa-CD4 cells.

Experimental Workflow:

-

Cell Plating: HeLa-CD4-LTR-β-gal cells are seeded in 48-well plates at a density of 1 x 104 cells per well and incubated overnight.

-

Infection and Treatment: The culture medium is removed, and cells are infected with HIV-1 in the presence of serial dilutions of Peptide T or a control.

-

Incubation: The plates are incubated for 24 to 48 hours to allow for viral entry, Tat expression, and subsequent β-galactosidase production.

-

Fixing and Staining: The cells are washed with PBS, fixed with a formaldehyde/glutaraldehyde solution, and then stained with a solution containing 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal).

-

Quantification: Infected cells, which appear blue due to the cleavage of X-gal by β-galactosidase, are counted under a light microscope. The number of blue foci is proportional to the initial number of infectious virions.

-

Data Analysis: The percentage of inhibition is calculated by comparing the number of blue foci in the treated wells to the control wells.

This assay assesses the ability of Peptide T to block the migration of monocytes towards a chemoattractant, such as the chemokine RANTES (CCL5), which also binds to CCR5.

Experimental Workflow:

-

Cell Isolation: Human monocytes are isolated from the peripheral blood of healthy donors.

-

Chemotaxis Chamber Setup: A two-chamber microchemotaxis plate (Boyden chamber) with a polycarbonate filter separating the upper and lower wells is used.

-

Chemoattractant and Inhibitor: The lower wells are filled with medium containing a chemoattractant (e.g., RANTES or MIP-1β). The monocytes are pre-incubated with various concentrations of Peptide T or a control and then added to the upper wells.

-

Incubation: The plate is incubated for 1-3 hours at 37°C to allow for cell migration through the filter.

-

Quantification: The filter is removed, and the number of cells that have migrated to the lower chamber is quantified, typically by staining and counting under a microscope or by using a fluorescent dye and a plate reader.

-

Data Analysis: The inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of Peptide T to the number of cells that migrated towards the chemoattractant alone.

Clinical Development and Trials

Peptide T, primarily in its more stable form DAPTA, underwent several clinical trials to evaluate its safety and efficacy in HIV-infected individuals. The focus of many of these trials was on the neurological complications of HIV, such as AIDS dementia complex.

Summary of Key Clinical Trial Data

Table 3: Phase I Trial of Intranasal Peptide T (DAPTA)

| Parameter | Details |

| Study Design | Open-label, dose-escalating |

| Participants | 30 patients with AIDS or ARC |

| Dosage | Increasing schedule of three dosage levels |

| Administration | Intranasal, for 12-16 weeks |

| Primary Endpoints | Safety, toxicity, and pharmacokinetics |

| Key Findings | Generally well-tolerated.[9] Showed some evidence of cognitive and neuromotor function improvement in patients with moderate neuropsychiatric impairment.[10] |

| Data from ClinicalTrials.gov NCT00000391 and Bridge et al. (1991)[9][10] |

Table 4: Randomized, Double-Blind, Placebo-Controlled Trial for HIV-Associated Cognitive Impairment

| Parameter | Details |

| Study Design | 3-site, double-blind, placebo-controlled |

| Participants | 200+ HIV-seropositive individuals with cognitive deficits |

| Dosage | 2 mg intranasally, three times a day for 6 months |

| Primary Endpoint | Change in global neuropsychological score |

| Overall Result | No statistically significant difference between DAPTA and placebo on the primary endpoint.[11] |

| Subgroup Analysis | - Treatment effect observed in patients with CD4 counts > 200 cells/µL at baseline.[11]- Overall cognitive improvement in patients with more evident baseline cognitive impairment (global deficit score ≥ 0.5) (P = 0.02).[11] |

| Data from Heseltine et al. (1998)[11] |

Table 5: Study of DAPTA on Cellular Viral Load

| Parameter | Details |

| Study Design | Eleven-person study |

| Key Finding | Reductions in the persistently infected monocyte reservoir to undetectable levels in most patients.[12] |

| As cited on Wikipedia, referencing a 1996 NIH study analysis.[12] |

Discontinuation for HIV and Subsequent Developments

Despite some promising signals, particularly in subgroups of patients with neurocognitive impairment, the clinical development of Peptide T for HIV was ultimately halted.[12] A major contributing factor was the instability of the liquid nasal spray formulation, which was found to lose potency upon storage.[12]

Research efforts subsequently shifted to a shorter, more stable oral analog of DAPTA called RAP-103. This pentapeptide is a CCR2/CCR5 antagonist and has been investigated for its potential in treating neuropathic pain and neurodegeneration.[12]

Conclusion

The story of Peptide T is a significant chapter in the history of HIV/AIDS research. It represents one of the earliest attempts to rationally design a drug to block viral entry, a strategy that has since become a cornerstone of modern antiretroviral therapy. While Peptide T itself did not achieve regulatory approval for the treatment of HIV, the research surrounding it contributed valuable knowledge to the field. It helped to elucidate the critical role of chemokine co-receptors, particularly CCR5, in HIV-1 infection and paved the way for the development of a new class of antiretroviral drugs—the entry inhibitors. The journey of Peptide T from a computer-designed peptide to a clinical trial candidate underscores the complexities and challenges of drug development and highlights the iterative nature of scientific discovery in the ongoing fight against HIV.

References

- 1. pnas.org [pnas.org]

- 2. Octapeptides deduced from the neuropeptide receptor-like pattern of antigen T4 in brain potently inhibit human immunodeficiency virus receptor binding and T-cell infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Small-Molecule Human Immunodeficiency Virus Type 1 Entry Inhibitors That Target the gp120-Binding Domain of CD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and Simple Phenotypic Assay for Drug Susceptibility of Human Immunodeficiency Virus Type 1 Using CCR5-Expressing HeLa/CD4+ Cell Clone 1-10 (MAGIC-5) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV-1 envelope gp120 inhibits the monocyte response to chemokines through CD4 signal-dependent chemokine receptor down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Results of extended peptide T administration in AIDS and ARC patients [pubmed.ncbi.nlm.nih.gov]

- 11. Randomized double-blind placebo-controlled trial of peptide T for HIV-associated cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Peptide T - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Binding Affinity of Peptide T TFA to the CD4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope glycoprotein gp120, has been a subject of significant interest as a potential therapeutic agent against HIV. Its proposed mechanism of action involves the inhibition of viral entry into host cells by interfering with the binding of gp120 to the CD4 receptor, the primary receptor for HIV on T-helper cells. This technical guide provides a comprehensive overview of the binding affinity of Peptide T, particularly in its common trifluoroacetic acid (TFA) salt form, to the human CD4 receptor. The document details the quantitative binding data, experimental methodologies for its determination, and the underlying molecular interactions.

Core Concepts: Peptide T and the CD4 Receptor

Peptide T is a synthetic octapeptide with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr. It was identified based on its sequence homology to a region of the HIV-1 gp120 envelope protein. The peptide is typically synthesized and purified using methods that result in the formation of a trifluoroacetate salt (Peptide T TFA), a common counterion in peptide chemistry.

The CD4 receptor is a glycoprotein expressed on the surface of various immune cells, including T-helper cells, monocytes, macrophages, and dendritic cells. It plays a crucial role in the immune response by interacting with MHC class II molecules on antigen-presenting cells. Unfortunately, this receptor is also exploited by HIV as its primary portal of entry into host cells. The viral envelope protein, gp120, binds to the D1 domain of the CD4 receptor, initiating a cascade of conformational changes that lead to viral fusion and entry.

Quantitative Binding Affinity of Peptide T to CD4

The interaction between Peptide T and the CD4 receptor has been quantitatively characterized, primarily through the use of Surface Plasmon Resonance (SPR). This technique allows for the real-time, label-free analysis of biomolecular interactions, providing key kinetic parameters.

A seminal study by Ramsdale et al. (1993) provided a detailed kinetic analysis of the Peptide T-CD4 interaction. While the specific numerical values for the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ) were part of a detailed analysis, the study definitively verified a direct binding interaction. Subsequent research and reviews have built upon this foundational work, confirming the binding and its inhibitory effect on gp120.

For the purpose of this guide, and in the absence of consistently reported specific Kᴅ values in the public domain from the primary literature, a representative table of potential binding affinities is presented below. These values are illustrative of typical peptide-protein interactions of moderate affinity and should be experimentally determined for specific this compound batches and assay conditions.

| Parameter | Symbol | Representative Value Range | Unit | Method | Reference |

| Equilibrium Dissociation Constant | Kᴅ | 10⁻⁶ - 10⁻⁸ | M (molar) | Surface Plasmon Resonance | Based on similar peptide-receptor interactions |

| Association Rate Constant | kₐ | 10³ - 10⁵ | M⁻¹s⁻¹ | Surface Plasmon Resonance | Based on similar peptide-receptor interactions |

| Dissociation Rate Constant | kₑ | 10⁻³ - 10⁻⁴ | s⁻¹ | Surface Plasmon Resonance | Based on similar peptide-receptor interactions |

| 50% Inhibitory Concentration | IC₅₀ | 10⁻⁹ - 10⁻¹² | M (molar) | Competitive Binding Assay | [1] |

Note: The IC₅₀ values are highly dependent on the specific experimental conditions, including the concentrations of gp120 and CD4 used in the competitive binding assay. The reported picomolar to nanomolar range highlights the potent inhibitory capacity of Peptide T.

The Role of Trifluoroacetic Acid (TFA)

Peptide T is commonly available as a trifluoroacetate salt due to the use of trifluoroacetic acid in the final cleavage and purification steps of solid-phase peptide synthesis. While TFA is an effective counterion, its presence can potentially influence the biological activity and physicochemical properties of the peptide.

-

Potential for Altered Conformation: The strong ionic interaction between the positively charged amino groups of the peptide and the negatively charged trifluoroacetate ion could potentially influence the peptide's secondary structure in solution.

-

Impact on Biological Assays: Residual TFA in peptide preparations has been reported to affect cell-based assays, sometimes leading to unpredictable results. It is therefore crucial for researchers to be aware of the salt form of their peptide and to consider potential effects on experimental outcomes.

-

Consideration for Drug Development: For therapeutic applications, the salt form of a peptide is a critical consideration. While some TFA salts of peptides have been approved for clinical use, acetate or hydrochloride salts are often preferred to mitigate potential long-term toxicity concerns.

Currently, there is a lack of publicly available studies that directly compare the binding affinity of this compound with other salt forms (e.g., acetate or hydrochloride) to the CD4 receptor. Such studies would be valuable in fully elucidating the role of the counterion in this specific molecular interaction.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate determination of Peptide T's binding affinity to the CD4 receptor. Below are generalized protocols for key experimental techniques.

Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a powerful technique to measure the kinetics of the Peptide T-CD4 interaction in real-time.

Objective: To determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kᴅ) of Peptide T binding to the CD4 receptor.

Materials:

-

Biacore or similar SPR instrument

-

CM5 sensor chip

-

Recombinant soluble CD4 (sCD4)

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

-

Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip using a mixture of EDC and NHS.

-

Ligand Immobilization: Inject a solution of sCD4 (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve a target immobilization level (e.g., 2000-3000 Response Units, RU).

-

Blocking: Deactivate any remaining active esters by injecting ethanolamine.

-

Binding Analysis:

-

Inject a series of concentrations of this compound (the analyte) in running buffer over the sCD4-immobilized surface. A range of concentrations, typically spanning at least two orders of magnitude around the expected Kᴅ, should be used.

-

Include a zero-concentration (buffer only) injection for baseline subtraction.

-

Monitor the association and dissociation phases in real-time, generating sensorgrams for each concentration.

-

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound Peptide T.

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized sCD4) to correct for bulk refractive index changes.

-

Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters kₐ and kₑ.

-

Calculate the equilibrium dissociation constant (Kᴅ) from the ratio of the rate constants (Kᴅ = kₑ / kₐ).

-

Competitive Binding Assay

This assay format is used to determine the ability of Peptide T to inhibit the binding of HIV-1 gp120 to the CD4 receptor, providing an IC₅₀ value.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of Peptide T for the gp120-CD4 interaction.

Materials:

-

96-well microtiter plates

-

Recombinant soluble CD4 (sCD4)

-

Recombinant HIV-1 gp120

-

Biotinylated anti-gp120 antibody

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

This compound

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 3% BSA)

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with sCD4 overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Competitive Inhibition:

-

Prepare a series of dilutions of this compound.

-

In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the different concentrations of Peptide T for 1 hour at room temperature.

-

-

Binding to Plate: Transfer the gp120/Peptide T mixtures to the sCD4-coated and blocked plate. Incubate for 1-2 hours at room temperature.

-

Detection:

-

Wash the plate to remove unbound proteins.

-

Add a biotinylated anti-gp120 antibody and incubate for 1 hour.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.

-

Wash the plate and add TMB substrate.

-

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Plot the absorbance values against the logarithm of the Peptide T concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of Peptide T that inhibits 50% of the gp120 binding to CD4.

-

Mechanism of Action: Competitive Inhibition

The primary mechanism by which Peptide T exerts its anti-HIV activity is through competitive antagonism of the gp120-CD4 interaction. By binding to the CD4 receptor, Peptide T physically occupies the binding site that would otherwise be used by the viral gp120 protein. This steric hindrance prevents the initial attachment of the virus to the host cell, a critical first step in the infection process.

There is currently no strong evidence to suggest that the binding of Peptide T to the CD4 receptor initiates a significant downstream signaling cascade in the same way that natural ligand binding does. Its therapeutic potential lies in its ability to act as a decoy, effectively blocking the viral entry pathway.

Conclusion

This compound demonstrates a direct and specific binding affinity for the human CD4 receptor. This interaction forms the basis of its potential as an HIV entry inhibitor, acting as a competitive antagonist to the binding of the viral gp120 envelope protein. The quantitative characterization of this binding, primarily through techniques like Surface Plasmon Resonance, is crucial for understanding its mechanism of action and for the development of peptide-based therapeutics. While the trifluoroacetate salt form is common, further research into the potential influence of different counterions on binding affinity is warranted. The detailed experimental protocols provided in this guide serve as a foundation for researchers to accurately and reproducibly investigate the interaction between Peptide T and the CD4 receptor.

References

In-vitro Efficacy of Peptide T TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro studies on the efficacy of Peptide T trifluoroacetate (TFA). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative data, experimental protocols, and the underlying signaling pathways of Peptide T's mechanism of action.

Executive Summary

Peptide T, an octapeptide derived from the V2 region of the HIV-1 envelope protein gp120, has been identified as an HIV entry inhibitor.[1] In-vitro studies have demonstrated its ability to block the binding of HIV to the CCR5 co-receptor, thereby preventing viral entry into target cells. This guide synthesizes the available data on its efficacy, outlines the methodologies used to evaluate its activity, and visually represents its proposed mechanism of action. A critical consideration addressed is the potential influence of the trifluoroacetic acid (TFA) counter-ion, a remnant of solid-phase peptide synthesis, on experimental outcomes.[2][3][4]

Data Presentation: Quantitative Efficacy of Peptide T

The following table summarizes the key quantitative data from in-vitro studies on the efficacy of Peptide T in inhibiting HIV-1 infection and modulating cellular responses.

| Parameter | Cell Type(s) | Virus Strain(s) | Method/Assay | Result | Reference(s) |

| HIV-1 Inhibition | Monocyte-derived macrophages (MDMs), microglia, primary CD4(+) T cells | R5 and dual-tropic (R5/X4) HIV-1 strains | MAGI cell assay, Luciferase reporter assay | 60-99% inhibition | [1] |

| R5 and R5/X4 patient isolates | Not specified | Peak inhibitory effects at 10⁻¹² to 10⁻⁹ M | [1] | ||

| Receptor Binding | CCR5-expressing cells | HIV-1 gp120 (BaL) | Not specified | IC50 of 0.06 nM for inhibiting gp120 binding to CCR5 | [5] |

| Chemotaxis | Human monocytes | M-tropic gp120 | Chemotaxis assay | Potent antagonist of gp120-mediated chemotaxis | [6] |

| Human monocytes | MIP-1β | Chemotaxis assay | Suppression of MIP-1β-induced chemotaxis | [6] | |

| Cytokine Modulation | Human Th2 cell line, PBMCs | Not applicable | Not specified | IL-10 production induced at 10⁻⁸ M | |

| PBMCs | Not applicable | Not specified | IFN-γ production inhibited at 10⁻⁹ M |

Experimental Protocols

Detailed methodologies for the key experiments cited in the in-vitro evaluation of Peptide T are provided below.

HIV-1 Entry Inhibition Assay (MAGI Assay)

Objective: To quantify the inhibition of HIV-1 entry into target cells.

Methodology:

-

Cell Culture: HeLa-CD4-LTR-β-gal cells (MAGI cells) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

-

Peptide Preparation: A stock solution of Peptide T TFA is prepared in sterile water or an appropriate buffer and serially diluted to the desired concentrations.

-

Infection: MAGI cells are seeded in 96-well plates. The following day, the cells are pre-incubated with varying concentrations of this compound for 1 hour at 37°C.

-

Virus Addition: A known infectious titer of an R5-tropic HIV-1 strain is added to each well.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Staining and Analysis: The cells are fixed and stained with X-gal. The number of blue-staining cells (indicating successful viral entry and Tat-mediated transactivation of the β-galactosidase gene) is counted under a microscope. The percentage of inhibition is calculated relative to untreated, virus-infected control wells.

Monocyte Chemotaxis Assay

Objective: To assess the effect of Peptide T on the migration of monocytes in response to a chemoattractant.

Methodology:

-

Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) by adherence or magnetic cell sorting.

-

Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5 µm pore size) is used.

-

Chemoattractant and Peptide Loading: The lower chamber is filled with RPMI 1640 medium containing a chemoattractant such as gp120 or MIP-1β. Varying concentrations of this compound are also added to the lower chamber to test for antagonism.

-

Cell Seeding: The isolated monocytes are resuspended in RPMI 1640 and placed in the upper chamber of the insert.

-

Incubation: The chamber is incubated for 90 minutes to 4 hours at 37°C.

-

Analysis: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted in several microscopic fields. The results are expressed as the number of migrated cells or as a percentage of the migration observed with the chemoattractant alone.[7][8]

Intracellular Calcium Flux Assay

Objective: To measure changes in intracellular calcium concentration in response to Peptide T, indicating G-protein coupled receptor signaling.

Methodology:

-

Cell Preparation: T cells or other CCR5-expressing cells are harvested and washed.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubation in a buffer containing the dye for 30-60 minutes at 37°C.[9]

-

Washing: The cells are washed to remove extracellular dye.

-

Baseline Measurement: The loaded cells are placed in a fluorometer or a flow cytometer, and a baseline fluorescence reading is established.

-

Stimulation: A stimulating agent (e.g., a chemokine like RANTES or gp120) is added to the cells. To test for antagonism, cells are pre-incubated with this compound before the addition of the agonist.

-

Data Acquisition: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are recorded over time.[10][11] The data is typically presented as a ratio of fluorescence at two different emission wavelengths (for ratiometric dyes like Fura-2 and Indo-1) or as a change in fluorescence intensity over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for evaluating Peptide T's in-vitro efficacy.

The Influence of the TFA Counter-ion

It is imperative for researchers to acknowledge the potential impact of the trifluoroacetic acid (TFA) counter-ion on in-vitro experimental results. TFA is commonly used in the solid-phase synthesis and purification of peptides and can remain associated with the final peptide product.[2][3] Studies have shown that TFA itself can exert biological effects, including the inhibition or promotion of cell growth, and can have pro-inflammatory or anti-inflammatory properties.[4][12] Therefore, when interpreting data from studies using this compound, it is crucial to consider that some of the observed effects may be influenced by the TFA counter-ion. For rigorous studies, it is recommended to either use a different salt form of the peptide (e.g., acetate or hydrochloride) or to include a TFA control in the experimental design to delineate the effects of the peptide from those of the counter-ion.

References

- 1. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. genscript.com [genscript.com]

- 4. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. Development of an in Vitro Peptide-Stimulated T Cell Assay to Evaluate Immune Effects by Cannabinoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bu.edu [bu.edu]

- 11. Flow Cytometric Analysis of Calcium Influx Assay in T cells [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

Peptide T TFA: A Technical Guide to its Biological Functions and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Peptide T trifluoroacetate (TFA), a synthetic octapeptide derived from the V2 region of the HIV-1 envelope protein gp120. This document details its primary biological functions as an HIV entry inhibitor, its neuroprotective properties, and its immunomodulatory effects. A key focus is the peptide's mechanism of action, which involves the blockade of the HIV gp120 protein's interaction with the CCR5 co-receptor, a critical step in the viral entry process for R5-tropic HIV strains. This guide summarizes available quantitative data on its bioactivity, provides detailed methodologies for key experimental procedures, and presents visual representations of its signaling pathways and experimental workflows to support further research and development.

Introduction

Peptide T is an eight-amino-acid peptide (Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr) that has garnered significant interest for its therapeutic potential, primarily in the context of HIV infection.[1][2] Its trifluoroacetate (TFA) salt form is a common result of the solid-phase synthesis and purification process.[3][4] The peptide and its stabilized analog, D-Ala1-peptide T-amide (DAPTA), have been the subject of numerous preclinical and clinical investigations.[5] This guide aims to consolidate the current scientific understanding of Peptide T TFA, with a focus on its core biological functions and properties relevant to researchers and drug development professionals.

Biological Functions

Antiviral Activity: HIV Entry Inhibition

The principal and most well-documented biological function of Peptide T is its ability to inhibit the entry of HIV into host cells.[5] This activity is specific to HIV strains that utilize the C-C chemokine receptor type 5 (CCR5) as a co-receptor for entry, which are the predominant strains in the early and middle stages of infection.[6]

Mechanism of Action: Peptide T acts as a competitive antagonist at the CCR5 receptor.[6][7] It blocks the binding of the viral envelope glycoprotein gp120 to CCR5, a crucial interaction that follows the initial binding of gp120 to the primary CD4 receptor.[1][6] By obstructing this secondary binding step, Peptide T prevents the conformational changes in gp120 that are necessary for the fusion of the viral and cellular membranes, thereby inhibiting viral entry.[1]

Neuroprotective Effects

Beyond its antiviral properties, Peptide T has demonstrated significant neuroprotective effects. The HIV gp120 protein is known to be neurotoxic, contributing to HIV-associated neurocognitive disorders (HAND). Peptide T has been shown to protect neurons from the toxic effects of gp120 in vitro.[8] This neuroprotection is thought to be mediated through its interaction with CCR5, which is expressed on microglia, the resident immune cells of the central nervous system. By blocking gp120's interaction with these cells, Peptide T may mitigate the inflammatory and neurotoxic cascades initiated by the viral protein.

Immunomodulatory Effects

Peptide T exhibits immunomodulatory properties by influencing cytokine production. In vitro studies have shown that Peptide T can induce the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) by human Th2 cells and peripheral blood mononuclear cells (PBMCs) at a concentration of 10⁻⁸ M.[9] Conversely, at a concentration of 10⁻⁹ M, it significantly inhibits the production of the pro-inflammatory cytokine Interferon-gamma (IFN-γ) by PBMCs.[9] This suggests a potential role for Peptide T in shifting the immune response towards a less inflammatory Th2 phenotype.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Peptide T and its analog, DAPTA.

| Compound | Assay | Target | Cell Line/System | IC50 (nM) | Reference |

| DAPTA | gp120 Binding Inhibition | gp120 Bal | CCR5 | 0.06 | [6] |

| DAPTA | gp120 Binding Inhibition | gp120 CM235 | CCR5 | 0.32 | [6] |

Table 1: Inhibitory Concentration (IC50) of DAPTA in gp120 Binding Assays.

| Compound | Assay | Target | Cell Line/System | Peak Inhibitory Concentration (M) | Reference |

| Peptide T | HIV-1 Replication | R5 & R5/X4 HIV-1 strains | MDMs, microglia, primary CD4+ T cells | 10⁻¹² - 10⁻⁹ | [10] |

Table 2: Peak Inhibitory Concentrations of Peptide T in HIV-1 Replication Assays.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Peptide T.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the synthesis of Peptide T using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which results in the peptide as a TFA salt after cleavage and purification.

Workflow for Fmoc-based Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Methodology:

-

Resin Preparation: Start with a suitable solid support resin, such as Rink Amide resin for a C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[11]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with a solution of 20% piperidine in DMF.[10]

-

Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid (Threonine for Peptide T) using a coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: After coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the Peptide T sequence (Tyr, Asn, Thr, Thr, Thr, Ser, Ala).

-

Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail. A common cocktail consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify it using reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]

-

Analysis: Confirm the identity and purity of the synthesized this compound using liquid chromatography-mass spectrometry (LC-MS).[12]

Antiviral Activity Assays

The MAGI assay is a cell-based assay to quantify HIV-1 infection.

Methodology:

-

Cell Seeding: Seed HeLa-CD4-LTR-β-gal cells (MAGI cells) in 96-well plates and incubate overnight.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Infection: Infect the cells with a CCR5-tropic strain of HIV-1.

-

Incubation: Incubate the infected cells for 48 hours to allow for viral entry, replication, and expression of the Tat protein.

-

Staining: Fix the cells and stain for β-galactosidase activity using X-gal. The Tat protein produced upon successful viral infection transactivates the LTR promoter, leading to the expression of β-galactosidase.

-

Quantification: Count the number of blue-stained cells (infected cells) under a microscope. A reduction in the number of blue cells in the presence of Peptide T indicates antiviral activity.

This assay provides a quantitative measure of HIV-1 entry by using a virus that carries a luciferase reporter gene.[2][14]

Methodology:

-

Cell Seeding: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene) in 96-well plates.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Infection: Add pseudotyped HIV-1 particles carrying the luciferase gene. These viral particles have the envelope proteins of a CCR5-tropic strain.

-

Incubation: Incubate for 48-72 hours.

-

Lysis: Lyse the cells to release the cellular contents, including any expressed luciferase.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[8][15] A decrease in luminescence in the presence of Peptide T indicates inhibition of viral entry.

Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of Peptide T to inhibit the migration of cells, such as monocytes, towards a chemoattractant.[5][16][17]

Methodology:

-

Chamber Setup: Use a Boyden chamber, which consists of two compartments separated by a microporous membrane.

-

Chemoattractant: Place a chemoattractant for CCR5, such as MIP-1β or RANTES, in the lower chamber.

-

Cell Preparation: Isolate monocytes from peripheral blood.

-

Treatment: Pre-incubate the monocytes with various concentrations of this compound.

-

Cell Seeding: Place the treated monocytes in the upper chamber.

-

Incubation: Incubate the chamber for a period to allow for cell migration through the membrane towards the chemoattractant.

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them under a microscope. A reduction in the number of migrated cells in the presence of Peptide T indicates an inhibitory effect on chemotaxis.

Signaling Pathways

Peptide T, as a CCR5 antagonist, modulates the signaling pathways initiated by this G-protein coupled receptor (GPCR). The following diagrams illustrate the canonical CCR5 signaling pathway and how Peptide T interferes with it.

CCR5 Signaling Pathway

Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) or HIV gp120, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades.[7][18]

Canonical CCR5 Signaling Cascade

Caption: Simplified CCR5 signaling pathway upon agonist binding.

Inhibition of CCR5 Signaling by Peptide T

Peptide T competitively binds to CCR5, preventing the binding of natural ligands and HIV gp120, thereby blocking the initiation of the downstream signaling cascade.

Inhibitory Action of Peptide T on CCR5 Signaling

Caption: Peptide T blocks ligand binding to CCR5, preventing signal transduction.

Conclusion

This compound and its analogs represent a promising class of compounds with multifaceted biological activities. Their primary role as HIV entry inhibitors targeting the CCR5 co-receptor is well-established, and their neuroprotective and immunomodulatory effects further enhance their therapeutic potential. This technical guide provides a consolidated resource for researchers and drug development professionals, offering key data, experimental methodologies, and visual representations of the underlying molecular mechanisms. Further research is warranted to fully elucidate the clinical utility of Peptide T and to develop next-generation therapeutics based on its structure and mechanism of action.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Use of Luciferase Reporter Viruses for Studying HIV Entry | Springer Nature Experiments [experiments.springernature.com]

- 3. peptide.com [peptide.com]

- 4. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. polybiotech.co [polybiotech.co]

- 7. researchgate.net [researchgate.net]

- 8. med.emory.edu [med.emory.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. agilent.com [agilent.com]

- 13. lcms.cz [lcms.cz]

- 14. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - KR [thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Peptide T TFA: Sequence, HIV-1 gp120 Interaction, and Core Methodologies

This technical guide provides a comprehensive overview of Peptide T, an octapeptide investigated for its potential as an HIV-1 entry inhibitor. We delve into its amino acid sequence, its complex relationship with the HIV-1 envelope glycoprotein gp120, quantitative data on its activity, and detailed experimental protocols for its characterization.

Peptide T: Sequence and Chemical Context

Peptide T is an eight-amino-acid peptide derived from a conserved region of the V2 loop of the HIV-1 envelope protein, gp120.[1][2][3] Trifluoroacetic acid (TFA) is commonly associated with Peptide T as it is frequently used during the solid-phase synthesis and subsequent purification (via HPLC) of the peptide, serving as a counter-ion to form a stable salt.

The primary amino acid sequence of Peptide T is: Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr

A notable analog, developed for enhanced stability against enzymatic degradation, is (D-Ala1)-Peptide T-amide (DAPTA).[4] In this version, the L-Alanine at the first position is replaced with its D-isomer, and the C-terminus is amidated.

Mechanism of Action: Revisiting the gp120 and CD4 Interaction

Initially, Peptide T was proposed to function by directly competing with HIV-1 gp120 for binding to the CD4 receptor on target immune cells. However, subsequent research has refined this model. The current understanding is that Peptide T exerts its primary antiviral effect by acting as an antagonist to the CCR5 chemokine receptor.[2][5][6] CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains, which are predominant during the early stages of infection.

The mechanism involves the following steps:

-

The HIV-1 gp120 protein first binds to the CD4 receptor on the surface of a host T-cell.

-

This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.

-

For R5-tropic strains, gp120 then binds to CCR5.

-

This dual-receptor interaction triggers further conformational changes in the gp41 subunit, leading to the fusion of the viral and cellular membranes and subsequent viral entry.

Peptide T intervenes by binding to the CCR5 receptor, thereby sterically hindering the interaction between the gp120-CD4 complex and CCR5.[6] This blockage prevents the membrane fusion event and inhibits viral entry.

Quantitative Data on Peptide T Activity

The inhibitory activity of Peptide T and its analog DAPTA has been quantified in various assays. The data highlights its potent activity against R5-tropic HIV-1 strains.

| Compound | Assay Type | Target | HIV-1 Strain(s) | Inhibitory Concentration | Reference |

| Peptide T | Viral Replication | R5 & R5/X4 strains in MDMs, microglia, CD4+ T-cells | Early patient isolates | Peak inhibition at 10⁻¹² M to 10⁻⁹ M | [1][2] |

| DAPTA | Viral Replication | R5 strains in Monocytes/Macrophages | Not specified | >90% inhibition at 10⁻⁹ M | [7] |

| DAPTA | gp120-CCR5 Binding | CD4-dependent gp120 binding to CCR5 | Bal | IC₅₀ = 0.06 nM | [6][8] |

| DAPTA | gp120-CCR5 Binding | CD4-dependent gp120 binding to CCR5 | CM235 | IC₅₀ = 0.32 nM | [6] |

Key Experimental Methodologies

The characterization of Peptide T's antiviral activity relies on several key in vitro assays.

HIV-1 Entry Inhibition Assays

These assays are designed to quantify the ability of a compound to block the entry of HIV-1 into host cells. Two common methods employ reporter genes that are activated upon successful viral infection.

a) MAGI (Multinuclear Activation of a Galactosidase Indicator) Assay

-

Principle: This assay utilizes a HeLa cell line engineered to express CD4, a primary HIV-1 receptor, and to contain an integrated copy of the β-galactosidase gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.[9] When HIV-1 enters the cell and produces the Tat protein, the LTR is transactivated, leading to the expression of β-galactosidase.

-

Methodology:

-

Cell Seeding: HeLa-CD4-LTR-β-Gal cells are seeded in 96-well plates.

-

Compound Addition: The cells are pre-incubated with various concentrations of Peptide T.

-

Infection: A known amount of an R5-tropic HIV-1 strain is added to the wells.

-

Incubation: The plates are incubated for approximately 48 hours to allow for viral entry, Tat production, and β-galactosidase expression.

-

Detection: The cells are fixed and stained with X-Gal. Infected cells, which express β-galactosidase, will turn blue.

-

Quantification: The number of blue cells (or syncytia) is counted under a microscope to determine the extent of infection and the inhibitory effect of Peptide T.[10]

-

b) Luciferase Reporter Gene Assay

-

Principle: This assay is similar to the MAGI assay but uses a different reporter gene, firefly luciferase, also under the control of the HIV-1 LTR.[11] TZM-bl cells, which are a HeLa cell clone expressing CD4, CCR5, and CXCR4, are commonly used.[12] The production of light upon addition of a substrate is proportional to the level of infection.

-

Methodology:

-

Cell Seeding: TZM-bl cells are seeded in 96-well plates.

-

Compound and Virus Co-incubation: A mixture of HIV-1 (often a pseudovirus expressing the envelope of interest) and varying concentrations of Peptide T is added to the cells.

-

Incubation: The plates are incubated for 48 hours.

-

Lysis and Substrate Addition: The cells are lysed, and a luciferase substrate (e.g., luciferin) is added.

-

Quantification: The luminescence, which is directly proportional to the amount of luciferase produced, is measured using a luminometer.[13] A reduction in luminescence in the presence of Peptide T indicates inhibition of viral entry.

-

Monocyte Chemotaxis Assay

This assay measures the ability of Peptide T to act as an antagonist of CCR5-mediated cell migration.

-

Principle: Chemotaxis is the directed movement of cells along a chemical gradient. This assay utilizes a Boyden chamber or a Transwell insert, which consists of two compartments separated by a porous membrane. Monocytes, which express CCR5, are placed in the upper chamber, and a chemoattractant (like the chemokine MIP-1β or gp120) is placed in the lower chamber. The ability of Peptide T to block the migration of monocytes towards the chemoattractant is quantified.[5][14]

-

Methodology:

-

Cell Isolation: Primary human monocytes are isolated from peripheral blood.

-

Chamber Setup: Transwell inserts (e.g., with 5 µm pores) are placed in a 24-well plate. The lower chambers are filled with media containing a chemoattractant (e.g., MIP-1β) with or without various concentrations of Peptide T.

-

Cell Seeding: A suspension of monocytes is added to the upper chamber.

-

Incubation: The plate is incubated for several hours (e.g., 4 hours) to allow for cell migration through the porous membrane into the lower chamber.

-

Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by direct cell counting, or by pre-labeling the cells with a fluorescent dye and measuring the fluorescence in the bottom well with a plate reader.[15][16]

-

Visualizations: Pathways and Workflows

HIV-1 Entry and Inhibition by Peptide T

Caption: HIV-1 entry mechanism and the inhibitory action of Peptide T at the CCR5 co-receptor.

Experimental Workflow: Luciferase Reporter Assay for HIV-1 Entry Inhibition

Caption: Workflow for determining HIV-1 entry inhibition using a luciferase reporter assay.

CCR5 Signaling Pathway

Caption: Simplified CCR5 signaling cascade initiated upon ligand binding.

References

- 1. Use of Luciferase Reporter Viruses for Studying HIV Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide T inhibits HIV-1 infection mediated by the chemokine receptor-5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. Peptide T - Wikipedia [en.wikipedia.org]

- 5. Peptide T blocks GP120/CCR5 chemokine receptor-mediated chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemokine receptor-5 (CCR5) is a receptor for the HIV entry inhibitor peptide T (DAPTA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Anti-HIV-1 activity determined by β-galactosidase activity in the multinuclear activation of an indicator assay is comparable with that by a conventional focus counting method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]

- 12. hiv.lanl.gov [hiv.lanl.gov]

- 13. researchgate.net [researchgate.net]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. m.youtube.com [m.youtube.com]

- 16. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Beyond HIV: A Technical Guide to the Therapeutic Potential of Peptide T

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially investigated for its role as an HIV entry inhibitor, Peptide T, an octapeptide derived from the HIV-1 envelope glycoprotein gp120, and its analogs are now emerging as promising therapeutic agents for a range of conditions beyond viral infections. This technical guide explores the expanding therapeutic landscape of Peptide T, focusing on its potential applications in inflammatory skin diseases, neurodegenerative disorders, and chronic fatigue syndrome. By competitively antagonizing the CCR5 receptor, a key chemokine receptor involved in inflammatory and neurodegenerative processes, Peptide T and its stable analog, D-Ala-Peptide T-Amide (DAPTA), exhibit potent anti-inflammatory and neuroprotective properties. This document provides a comprehensive overview of the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction

Peptide T, with the amino acid sequence Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr, was first identified in 1986 as a competitive inhibitor of HIV-1 binding to the CD4 receptor.[1] Subsequent research revealed that its primary mechanism of action involves the blockade of the chemokine receptor CCR5, a critical co-receptor for HIV entry into macrophages and a key player in various inflammatory and neurodegenerative pathologies.[2][3] This discovery has paved the way for exploring the therapeutic utility of Peptide T and its more stable analog, D-Ala-Peptide T-Amide (DAPTA), in a variety of non-HIV-related conditions where CCR5 signaling plays a significant role. This guide delves into the scientific rationale and available evidence supporting the use of Peptide T in psoriasis, neurodegenerative diseases such as Alzheimer's disease, and chronic fatigue syndrome.

Mechanism of Action: A Focus on CCR5 Antagonism

The therapeutic effects of Peptide T in diverse pathological conditions are primarily attributed to its function as a CCR5 antagonist.[3] CCR5 is a G protein-coupled receptor (GPCR) expressed on various immune cells, including T cells, macrophages, and microglia, as well as on neurons and other cell types.[4][5] Its activation by chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), triggers a cascade of intracellular signaling events that mediate cell migration, inflammation, and other cellular responses.

By binding to CCR5, Peptide T competitively inhibits the binding of these natural ligands, thereby blocking the downstream signaling pathways. This antagonistic action leads to a reduction in the recruitment of inflammatory cells to sites of inflammation and a modulation of cytokine production.[6][7]

Potential Therapeutic Applications

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and infiltration of immune cells. The IL-23/Th17 axis and pro-inflammatory cytokines like TNF-α and IL-6 are central to its pathogenesis.[8] CCR5 is expressed on immune cells that infiltrate psoriatic plaques, and its ligands are upregulated in psoriatic lesions, suggesting a role for this receptor in disease development.[7]

Peptide T, through its CCR5 antagonism, has been investigated as a potential treatment for psoriasis. Clinical studies have shown that both intravenous and intralesional administration of Peptide T can lead to clinical improvement in patients with recalcitrant psoriasis.[9] The proposed mechanism involves the inhibition of monocyte and lymphocyte chemotaxis into the skin, thereby reducing the inflammatory infiltrate.[7] Furthermore, Peptide T has been shown to modulate the cytokine profile in psoriasis, inducing the production of the anti-inflammatory cytokine IL-10 while inhibiting the production of the pro-inflammatory cytokine IFN-γ.[6]

Neurodegenerative Diseases

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key component in the pathology of neurodegenerative diseases like Alzheimer's disease.[4] Microglia, the resident immune cells of the central nervous system, express CCR5, and its activation contributes to the production of pro-inflammatory cytokines and the recruitment of peripheral immune cells into the brain.[4][10] The accumulation of amyloid-beta (Aβ) peptides in Alzheimer's disease is known to induce neuroinflammation, and the CCL5/CCR5 signaling axis is implicated in this process.[11]

DAPTA, the stable analog of Peptide T, has demonstrated neuroprotective effects in preclinical models of neuroinflammation and Alzheimer's disease.[12][13] By blocking CCR5 on microglia and astrocytes, DAPTA can reduce the activation of these cells and decrease the production of pro-inflammatory mediators.[4][12] This, in turn, may help to mitigate neuronal damage and cognitive deficits associated with these conditions.[2][14]

Chronic Fatigue Syndrome (ME/CFS)

Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) is a complex, multi-system illness with an unknown etiology, often characterized by profound fatigue, post-exertional malaise, and cognitive dysfunction.[15] While the underlying mechanisms are not fully understood, immune dysregulation and neuroinflammation are thought to play a role.[16] Some reports have suggested a potential benefit of Peptide T in ME/CFS, possibly through its neuromodulatory and immunomodulatory effects.[16] However, the evidence for this application is less robust compared to psoriasis and neurodegenerative diseases, and further research is needed to establish a clear therapeutic rationale and clinical efficacy.[17]

Quantitative Data

The following tables summarize key quantitative data from studies on Peptide T and its analogs.

| Compound | Assay | Target | Cell Line/System | Value | Units | Reference |

| DAPTA | Inhibition of gp120 (BaL) binding | CCR5 | Not Specified | 0.06 | nM (IC50) | [2][3] |

| DAPTA | Inhibition of gp120 (CM235) binding | CCR5 | Not Specified | 0.32 | nM (IC50) | [2][3] |

| Peptide T | Psoriasis Clinical Trial | Clinical Improvement | Human Patients | 10⁻⁷ | mol/L (intralesional) | [9] |

| Peptide T | Cytokine Production | IL-10 Induction | Human Th2 cell line and PBMC | 10⁻⁸ | M | [6] |

| Peptide T | Cytokine Production | IFN-γ Inhibition | Human PBMC | 10⁻⁹ | M | [6] |

Experimental Protocols

Monocyte Chemotaxis Assay

This protocol is used to assess the ability of Peptide T to inhibit the migration of monocytes towards a chemoattractant, such as RANTES (CCL5).

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads. Resuspend purified monocytes in RPMI 1640 medium supplemented with 1% BSA.

-

Chemotaxis Chamber Setup: Use a 48-well microchemotaxis chamber with a polycarbonate membrane (5 µm pore size).

-

Chemoattractant and Inhibitor: In the lower wells of the chamber, add RANTES (e.g., 50 ng/mL) as the chemoattractant. In experimental wells, pre-incubate monocytes with various concentrations of Peptide T or DAPTA for 30 minutes at 37°C before adding them to the upper wells.

-

Incubation: Place the monocyte suspension (e.g., 5 x 10⁴ cells/well) in the upper wells of the chamber. Incubate the chamber at 37°C in a humidified 5% CO₂ atmosphere for 90 minutes.

-

Cell Staining and Quantification: After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane with a Diff-Quik stain set. Count the number of migrated cells in several high-power fields using a light microscope.

In Vitro Neuroprotection Assay

This protocol evaluates the protective effects of Peptide T against amyloid-beta (Aβ)-induced neurotoxicity.

-

Primary Neuron Culture: Culture primary rat cortical neurons on poly-D-lysine-coated plates in Neurobasal medium supplemented with B27 and GlutaMAX. Maintain the cultures for 7-10 days in vitro (DIV) to allow for maturation.

-

Compound Treatment: Pre-treat the mature neuron cultures with various concentrations of Peptide T or DAPTA for 24 hours.

-

Induction of Neurotoxicity: After pre-treatment, expose the neurons to aggregated Aβ₁₋₄₂ oligomers (e.g., 5 µM) for an additional 24 hours.

-

Assessment of Neuronal Viability:

-

MTT Assay: Measure cell viability by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to the cultures. The amount of formazan produced, which is proportional to the number of living cells, is quantified by measuring the absorbance at 570 nm.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

-

-

Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., NeuN or MAP2) and markers of apoptosis (e.g., cleaved caspase-3) to visualize and quantify neuronal survival and cell death.

Cytokine Release Assay

This protocol measures the effect of Peptide T on the production of pro- and anti-inflammatory cytokines by immune cells.

-

Cell Culture: Isolate PBMCs from healthy donors and culture them in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Cell Stimulation: Stimulate the PBMCs with a mitogen such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS) in the presence or absence of varying concentrations of Peptide T.

-

Sample Collection: After a 24-48 hour incubation period, collect the cell culture supernatants by centrifugation.

-

Cytokine Quantification: Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ) in the supernatants using a multiplex cytokine bead array (CBA) or enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Peptide T.

Conclusion

Peptide T and its analogs represent a compelling class of molecules with significant therapeutic potential extending far beyond their original application in HIV. Their ability to antagonize the CCR5 receptor provides a strong rationale for their development in the treatment of inflammatory diseases like psoriasis and neurodegenerative conditions such as Alzheimer's disease. While the evidence for their use in chronic fatigue syndrome is still emerging, the immunomodulatory and neuromodulatory properties of Peptide T warrant further investigation. This technical guide provides a foundation for researchers and drug development professionals to explore the multifaceted therapeutic applications of this intriguing peptide. Further preclinical and clinical studies are crucial to fully elucidate the efficacy and safety of Peptide T-based therapies and to translate their promise into tangible clinical benefits for patients.

References

- 1. mdpi.com [mdpi.com]

- 2. creativebiopeptides.com [creativebiopeptides.com]